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Compound of Interest

Compound Name: 2-Hydroxy-5-iodobenzaldehyde

Cat. No.: B156012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Hydroxy-5-iodobenzaldehyde, a key aromatic building block in medicinal chemistry and

materials science. This document presents available spectroscopic data including mass

spectrometry and infrared spectroscopy, alongside detailed experimental protocols for

acquiring such data.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-5-
iodobenzaldehyde (also known as 5-Iodosalicylaldehyde).

Table 1: Mass Spectrometry Data
Parameter Value Source

Molecular Formula C₇H₅IO₂ PubChem[1]

Molecular Weight 248.02 g/mol PubChem[1]

Exact Mass 247.933424 g/mol SpectraBase[2]

Ionization Type Electron Ionization (EI) SpectraBase[2]

Further details on the mass spectrum can be accessed via SpectraBase.
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Table 2: Infrared (IR) Spectroscopy Data
A vapor phase IR spectrum is available for 2-Hydroxy-5-iodobenzaldehyde.[1] Key expected

vibrational frequencies for this molecule include:

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H Stretch (Phenolic) 3200 - 3600 (broad)
Hydrogen-bonded hydroxyl

group

C-H Stretch (Aromatic) 3000 - 3100 Aromatic ring C-H bonds

C=O Stretch (Aldehyde) 1650 - 1690 Conjugated aldehyde carbonyl

C=C Stretch (Aromatic) 1450 - 1600
Aromatic ring skeletal

vibrations

C-I Stretch 500 - 600 Carbon-iodine bond vibration

Note: Specific peak values from an experimental condensed-phase spectrum are not readily

available in the searched literature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Detailed experimental ¹H and ¹³C NMR data with assigned chemical shifts, coupling constants,

and multiplicities for 2-Hydroxy-5-iodobenzaldehyde are not explicitly available in the public

domain search results. For analogous aromatic aldehydes, the aldehydic proton typically

appears in the downfield region of the ¹H NMR spectrum (δ 9-10 ppm).[3] Protons on the

aromatic ring would exhibit chemical shifts and coupling patterns dependent on their

substitution. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is expected to

resonate at a significantly downfield chemical shift (δ 190-200 ppm).

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-Hydroxy-5-
iodobenzaldehyde are not available in the searched literature. However, general standard

procedures for obtaining spectroscopic data for solid aromatic compounds are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of solid aromatic aldehydes is as follows:

Sample Preparation:

Accurately weigh approximately 5-20 mg of the solid 2-Hydroxy-5-iodobenzaldehyde for

¹H NMR, and 20-50 mg for ¹³C NMR.[4]

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume

of approximately 0.6-0.7 mL in a clean vial.[4][5] Ensure complete dissolution, using gentle

vortexing or sonication if necessary.[4]

Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid

particles are transferred.[5] The solution height in the tube should be approximately 4-5

cm.[4]

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[4]

Data Acquisition:

The NMR spectra can be recorded on a spectrometer operating at a standard frequency,

such as 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[6]

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to optimize its homogeneity and improve spectral

resolution.

Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Data is processed using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts are typically referenced to an internal

standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
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For a solid sample like 2-Hydroxy-5-iodobenzaldehyde, the following Attenuated Total

Reflectance (ATR) or KBr pellet methods are commonly used:

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.[7]

Record the FTIR spectrum.

Potassium Bromide (KBr) Pellet Method:

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of

dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

[7]

Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a

thin, transparent pellet.[7][8]

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum.[7] A background spectrum of a blank KBr pellet should be recorded for

background correction.[8]

Mass Spectrometry (MS)
A general procedure for obtaining the mass spectrum of an aromatic compound using a gas

chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is as follows:

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas

chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile solvent

is injected into the GC.

Ionization: In the ion source of the mass spectrometer, molecules are bombarded with a

high-energy electron beam, leading to the formation of a molecular ion (radical cation) and

various fragment ions.[9][10]
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Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer.[9][10]

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which plots ion intensity versus m/z.[9]

Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of the

spectroscopic data of 2-Hydroxy-5-iodobenzaldehyde.
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Caption: Workflow for Spectroscopic Data Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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